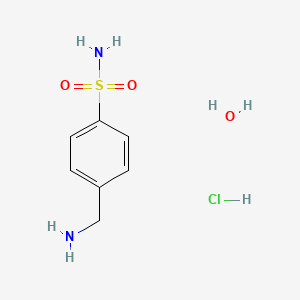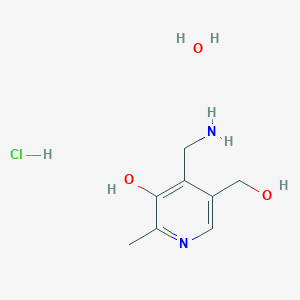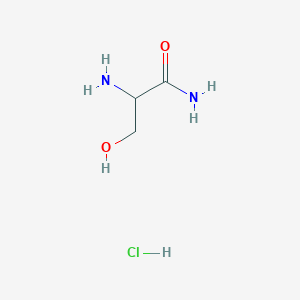
Cholest-5-en-3-yl chloroacetate
Overview
Description
Cholest-5-en-3-yl chloroacetate: is a chemical compound derived from cholesterol It is characterized by the presence of a chloroacetate group attached to the 3rd carbon of the cholest-5-en structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of cholest-5-en-3-yl chloroacetate typically begins with cholesterol.
Reaction with Chloroacetyl Chloride: Cholesterol is reacted with chloroacetyl chloride in the presence of a base such as pyridine. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Solvent: Common solvents for this reaction include dichloromethane or chloroform.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
While specific industrial methods for the large-scale production of this compound are not widely documented, the general principles of organic synthesis apply. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Cholest-5-en-3-yl chloroacetate can undergo nucleophilic substitution reactions due to the presence of the chloroacetate group. Common nucleophiles include amines and alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, potentially altering its biological activity.
Reduction Reactions: Reduction can be used to modify the double bond in the cholest-5-en structure, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, or ethers.
Oxidation Products: Products may include ketones or carboxylic acids.
Reduction Products: Saturated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Cholest-5-en-3-yl chloroacetate is used as an intermediate in the synthesis of more complex molecules, particularly in steroid chemistry.
Biology:
Biochemical Studies: The compound is used in studies related to cholesterol metabolism and its derivatives.
Medicine:
Drug Development: It serves as a precursor for the synthesis of pharmacologically active steroids and other therapeutic agents.
Industry:
Material Science:
Mechanism of Action
The mechanism by which cholest-5-en-3-yl chloroacetate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes involved in cholesterol metabolism, altering their activity. The chloroacetate group can also participate in covalent modification of proteins, affecting their function.
Comparison with Similar Compounds
Cholest-5-en-3-yl acetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Cholest-5-en-3-yl trifluoroacetate: Contains a trifluoroacetate group, which can significantly alter its reactivity and biological activity.
Cholest-5-en-3-yl dichloroacetate: Contains two chlorine atoms, increasing its potential for multiple substitution reactions.
Uniqueness:
Cholest-5-en-3-yl chloroacetate is unique due to the presence of the chloroacetate group, which provides a site for further chemical modification. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47ClO2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(32-27(31)18-30)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXXPLDKUZSGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956134 | |
| Record name | Cholest-5-en-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-50-4 | |
| Record name | NSC102806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholest-5-en-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-β-yl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7812330.png)



![4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B7812364.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812405.png)
